molecular formula C26H20FN3O3 B2615652 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-68-0

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2615652
CAS No.: 866349-68-0
M. Wt: 441.462
InChI Key: YSZMLGQPWQJZDQ-UHFFFAOYSA-N
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Description

“3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a chemical compound . It belongs to the class of 1H-Pyrazolo[3,4-b]quinolines, which are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Scientific Research Applications

Synthesis and Structural Analysis

Quinoline derivatives, including complex structures similar to 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, are synthesized through various chemical reactions. These compounds are known for their fluorescent properties, making them useful in biochemistry and medicine for studying biological systems. They have been investigated for their potential as DNA fluorophores due to their fused aromatic systems, which offer sensitivity and selectivity in detecting biological molecules (Aleksanyan & Hambardzumyan, 2013). Additionally, quinoline derivatives are explored for their antioxidant and radioprotective properties, highlighting their versatility in scientific research.

Potential Applications in Medicinal Chemistry

Although the request excludes information on drug use and side effects, it's worth noting that the structural complexity of quinoline derivatives lends them to exploration in medicinal chemistry for their potential biological activities. Research has demonstrated the synthesis of novel quinoline derivatives as potential ligands for various biological targets, indicating their significance in the development of new therapeutic agents (Kasiotis, Fokialakis, & Haroutounian, 2006). These findings underscore the importance of quinoline derivatives in the search for novel compounds with potential applications in healthcare.

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .

Mode of Action

The compound acts as an antagonist to PAR4 . It binds to the receptor, blocking its activation and subsequently inhibiting platelet aggregation . This interaction results in a decrease in thrombin signaling, which is a key factor in the formation of blood clots .

Biochemical Pathways

The compound’s action affects the thrombin signaling pathway . By inhibiting PAR4, the compound disrupts the normal function of this pathway, leading to a reduction in platelet aggregation . This can have downstream effects on the coagulation cascade, potentially reducing the risk of thrombosis .

Pharmacokinetics

The compound this compound exhibits good metabolic stability in human liver microsomes . It also displays good oral pharmacokinetic (PK) profiles, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% in mice . These properties suggest that the compound could have a favorable ADME profile, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a significant reduction in platelet aggregation . This can lead to a decrease in the formation of blood clots, potentially reducing the risk of thrombotic events .

Properties

IUPAC Name

14-(4-fluorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-31-19-8-2-16(3-9-19)14-30-15-21-25(17-4-6-18(27)7-5-17)28-29-26(21)20-12-23-24(13-22(20)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZMLGQPWQJZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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